molecular formula C19H21N5O3 B7170113 N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B7170113
M. Wt: 367.4 g/mol
InChI Key: YFXWJBIGWZCZBI-UHFFFAOYSA-N
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Description

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrazole ring, and an oxazole ring, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-19(17-12-18(27-22-17)15-4-2-1-3-5-15)21-16-13-20-24(14-16)7-6-23-8-10-26-11-9-23/h1-5,12-14H,6-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWJBIGWZCZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the morpholine group: The pyrazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine group.

    Formation of the oxazole ring: The final step involves the cyclization of the intermediate with an appropriate carboxylic acid derivative to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-thiazole-3-carboxamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-5-phenyl-1,2-imidazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

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